molecular formula C10H22N2 B8371970 Methyl isobutyl ketone t-butylhydrazone CAS No. 32818-94-3

Methyl isobutyl ketone t-butylhydrazone

Cat. No. B8371970
CAS RN: 32818-94-3
M. Wt: 170.30 g/mol
InChI Key: LUFLQNHYECGQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03931143

Procedure details

Into a 5 liter, 4-neck round bottom flask equipped with a low temperature thermometer, a chlorine inlet tube, a mechanical stirrer, and a gas exit tube protected from the atmosphere with a CaCl2 tube, was added 510 grams (3.0 moles) of methyl isobutyl ketone t-butylhydrazone, 303.6 grams (3.0 moles) of triethylamine and 2400 ml of pentane. The contents were cooled to -15°C with a dry ice-isopropanol bath. Then with rapid stirring 213 grams (3.0 moles) of chlorine were passed into the reaction mixture as fast as it was possible to control the temperature at 5°C or below. After all of the chlorine had been added the reaction temperature was adjusted to -5°C to 0°C and the reaction mixture filtered to remove the triethylamine hydrochloride. The triethylamine hydrochloride filter cake was washed with fresh pentane and the filtrate added to the original pentane solution.
Quantity
510 g
Type
reactant
Reaction Step One
Quantity
303.6 g
Type
reactant
Reaction Step One
Quantity
2400 mL
Type
solvent
Reaction Step One
Quantity
213 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][N:6]=[C:7]([CH2:9][CH:10]([CH3:12])[CH3:11])[CH3:8])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[Cl:20]Cl>CCCCC>[C:1]([N:5]=[N:6][C:7]([Cl:20])([CH2:9][CH:10]([CH3:12])[CH3:11])[CH3:8])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
510 g
Type
reactant
Smiles
C(C)(C)(C)NN=C(C)CC(C)C
Name
Quantity
303.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2400 mL
Type
solvent
Smiles
CCCCC
Step Two
Name
Quantity
213 g
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 5 liter, 4-neck round bottom flask equipped with a low temperature thermometer, a chlorine inlet tube, a mechanical stirrer, and a gas exit tube
CUSTOM
Type
CUSTOM
Details
protected from the atmosphere with a CaCl2 tube
CUSTOM
Type
CUSTOM
Details
at 5°C or below
CUSTOM
Type
CUSTOM
Details
was adjusted to -5°C to 0°C
FILTRATION
Type
FILTRATION
Details
the reaction mixture filtered
CUSTOM
Type
CUSTOM
Details
to remove the triethylamine hydrochloride
FILTRATION
Type
FILTRATION
Details
The triethylamine hydrochloride filter cake
WASH
Type
WASH
Details
was washed with fresh pentane
ADDITION
Type
ADDITION
Details
the filtrate added to the original pentane solution

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)N=NC(C)(CC(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.